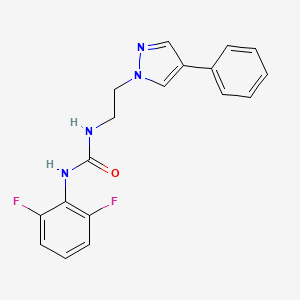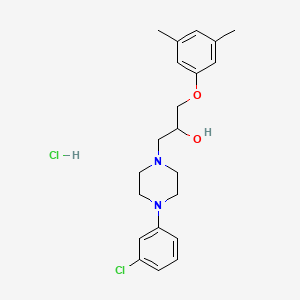
Azetidin-3-yl dimethylcarbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-3-yl dimethylcarbamate hydrochloride is a chemical compound with the CAS Number: 935668-34-1 . It has a molecular weight of 180.63 and is typically stored at temperatures below -10 degrees . The compound is usually in the form of a powder .
Synthesis Analysis
The synthesis of Azetidin-3-yl dimethylcarbamate hydrochloride or similar compounds often involves the use of aza-Michael addition . The starting compound, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The InChI code for Azetidin-3-yl dimethylcarbamate hydrochloride is 1S/C6H12N2O2.ClH/c1-8(2)6(9)10-5-3-7-4-5;/h5,7H,3-4H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Azetidin-3-yl dimethylcarbamate hydrochloride is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Pharmacological Evaluation
A study by Mistry and Desai (2006) demonstrated the microwave-assisted synthesis of azetidinones and thiazolidinones, highlighting their antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).
Antioxidant, Antimicrobial, and Antitubercular Activities
Another research by Chandrashekaraiah et al. (2014) synthesized azetidinone analogues to test their antimicrobial and antitubercular activities, suggesting potential design directions for new antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).
Characterization and Evaluation of Azetidine-2-One Derivative
Research by Ramachandran et al. (2022) focused on the synthesis of a novel azetidine-2-one derivative, examining its antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing the versatility of azetidine derivatives in pharmacological applications (Ramachandran et al., 2022).
Antimicrobial and Antitubercular Activities of Azetidin-2-One Derivatives
Ilango and Arunkumar (2011) synthesized trihydroxy benzamido azetidin-2-one derivatives, revealing their potential as new antimicrobial and antitubercular compounds through in vitro evaluations (Ilango & Arunkumar, 2011).
Application in Drug Discovery
Duncton et al. (2009) explored the introduction of azetidin-3-yl groups into heteroaromatic bases using a radical addition method, underscoring their importance in the drug discovery process for enhancing the activity of known pharmaceuticals (Duncton et al., 2009).
Synthesis and Antimicrobial Screening
A study by Desai and Dodiya (2014) focused on the synthesis and characterization of azetidin-2-one derivatives, evaluating their antibacterial and antifungal activities, which showed significant correlation and potential for further development (Desai & Dodiya, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propriétés
IUPAC Name |
azetidin-3-yl N,N-dimethylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-8(2)6(9)10-5-3-7-4-5;/h5,7H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCMETWSDQNCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl dimethylcarbamate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,6-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2803259.png)

![(2E)-2-cyano-N-(3-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B2803262.png)
![2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2803267.png)
![3-(4-fluorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2803268.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2803269.png)


![Tert-butyl 8-(6-chloropyrazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2803274.png)

![8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2803277.png)
amine](/img/structure/B2803278.png)
